Technical Guide: Lysine Hexanoylation (Khex) vs. Crotonylation (Kcr)
Technical Guide: Lysine Hexanoylation (Khex) vs. Crotonylation (Kcr)
Executive Summary
This guide delineates the structural, functional, and analytical distinctions between Lysine Crotonylation (Kcr) and Lysine Hexanoylation (Khex) . While both are short-chain fatty acyl (SCFA) modifications linking cellular metabolism to epigenetic regulation, they diverge fundamentally in chemical behavior and biological output. Kcr is a planar, transcriptionally activating mark specifically recognized by YEATS domains. Khex is a bulky, hydrophobic modification that lacks specific "reader" domains, likely functioning through steric exclusion or promoting membrane association of metabolic enzymes.
Part 1: Structural & Chemical Biology
The functional divergence between Kcr and Khex stems directly from their acyl-chain physical chemistry.
Chemical Properties Comparison[1]
| Feature | Lysine Crotonylation (Kcr) | Lysine Hexanoylation (Khex) |
| Chemical Formula | ||
| Mass Shift (Monoisotopic) | +68.0262 Da | +98.0732 Da |
| Structure | Saturated alkyl chain | |
| Conformation | Planar, rigid | Flexible, rotatable |
| Hydrophobicity | Moderate | High (Lipophilic) |
| Electronic Character | Inert alkyl tail | |
| Interaction Mode | Hydrophobic effect / Steric hindrance |
Structural Visualization
The following diagram illustrates the structural hierarchy and metabolic precursors of these modifications.
Caption: Metabolic origins and structural consequences of Kcr vs. Khex. Kcr derives from crotonyl-CoA and engages specific readers, while Khex derives from hexanoyl-CoA and acts via bulk/hydrophobicity.
Part 2: Enzymology & Regulation[2][3][4]
Writers (Acyltransferases)
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p300/CBP Promiscuity: Both modifications are catalyzed by the histone acetyltransferases (HATs) p300 and CBP.[1] However, the catalytic efficiency differs:
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Kcr: p300 catalyzes Kcr efficiently. The planar structure of crotonyl-CoA fits well into the p300 substrate tunnel.
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Khex: p300 activity drops significantly as chain length increases. Khex deposition is often driven by high local concentrations of Hexanoyl-CoA (mass action) rather than high enzymatic affinity.
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Erasers (Deacylases)
Sirtuins (NAD+-dependent deacylases) are the primary erasers for both, as Zinc-dependent HDACs (Class I/II) are inefficient at removing acyl chains longer than acetyl.
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SIRT3 (Mitochondrial): The major eraser for both Kcr and Khex in the mitochondria. It regulates metabolic enzymes (e.g., fatty acid oxidation machinery) by removing these inhibitory marks.[2]
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SIRT6 (Nuclear): Displays a preference for long, hydrophobic acyl chains. It is a potent eraser of Khex (and myristoyl/palmitoyl) but less active on the shorter, rigid Kcr compared to SIRT1/2.
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SIRT1/SIRT2 (Nuclear/Cytosolic): Efficiently remove Kcr.
The "Reader" Interface (Critical Distinction)
This is the most significant biological difference.
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Kcr (The "Key"): The crotonyl group is specifically recognized by the YEATS domain (found in AF9, YEATS2, ENL).
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Khex (The "Wedge"): No specific "Hexanoyl-reader" domain has been identified.
Part 3: Analytical Methodologies
Distinguishing these modifications requires high-resolution Mass Spectrometry (MS). Antibody-based detection is prone to cross-reactivity due to the shared hydrophobic nature of the acyl chains.
Mass Spectrometry Diagnostic Strategy
| Parameter | Lysine Crotonylation | Lysine Hexanoylation |
| Precursor Mass Shift | +68.0262 Da | +98.0732 Da |
| Immonium Ion (Diagnostic) | ~152.1 Da (Lys-Crotonyl specific) | ~182.1 Da (Lys-Hexanoyl specific) |
| HPLC Retention Time (C18) | Moderate shift vs. Unmodified | Significant shift (Late eluting) |
| Neutral Loss | Low tendency | High tendency (Fatty acid loss) |
Experimental Workflow: Pan-Acyl Enrichment
Since Khex antibodies are rare and often cross-react with K-octanoyl or K-butyryl, a "Pan-K-Acyl" approach coupled with MS is recommended.
Protocol: Differential Profiling
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Lysis: Lyse cells in 8M Urea to denature proteins and dissociate acyl-CoAs.
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Digestion: Trypsin digestion (standard). Note: Trypsin will not cut at modified Lysines.
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Enrichment (Choice of Two):
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LC-MS/MS:
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Column: C18 Reverse Phase (25 cm or 50 cm for separation of isomers).
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Gradient: Shallow gradient (0.5% B/min) to separate hydrophobic peptides.
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Critical Step: Filter data for specific mass shifts (+68.026 vs +98.073).
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Caption: LC-MS/MS workflow for differentiating Kcr and Khex based on mass shift and hydrophobicity-driven retention time.
Part 4: Biological Significance & Applications[1][3][11][12]
Transcriptional Control (Nucleus)
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Kcr: A "Super-Activator." Enriched at Transcription Start Sites (TSS) and Enhancers. The YEATS reader recruits the Super Elongation Complex (SEC), driving robust gene expression, particularly in post-meiotic spermatids and stem cells.
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Khex: Less characterized in chromatin. Likely acts as a repressive mark or a "metabolic scar" on histones when nuclear Hexanoyl-CoA levels are pathologically high, disrupting normal reader binding via steric bulk.
Metabolic Regulation (Mitochondria)
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Kcr: Regulates fatty acid oxidation enzymes.
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Khex: Heavily modifies metabolic enzymes. High levels of Khex (e.g., on ATPase or enzymes of the TCA cycle) often inhibit enzymatic activity by blocking active sites or disrupting multimerization. SIRT3-mediated removal of Khex is essential for restoring metabolic flux during fasting.
Drug Development Implications
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HDAC Inhibitors: Standard SAHA/Vorinostat (targeting Class I/II HDACs) will not increase Kcr or Khex levels significantly.
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Sirtuin Modulators:
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To boost Kcr (activation): Inhibit SIRT1/2.
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To boost Khex (metabolic stress model): Inhibit SIRT3/6.
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Therapeutic Angle: Targeting the YEATS domain is a viable strategy to block Kcr-mediated oncogene expression (e.g., in leukemia), whereas Khex has no known reader target.
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References
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Sabari, B. R., et al. (2015). "Intracellular Crotonyl-CoA Stimulates Transcription through p300-Catalyzed Histone Crotonylation." Molecular Cell. Link
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Li, Y., et al. (2016). "Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain." Molecular Cell. Link
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Andrews, F. H., et al. (2016). "The Taf14 YEATS domain is a reader of histone crotonylation." Nature Chemical Biology. Link
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Feldman, J. L., et al. (2013). "The Sirtuins SIRT1–3 and SIRT6 Deacylate Distinct Acyl-Lysine Modifications." Journal of Biological Chemistry. Link
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Tan, M., et al. (2011). "Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification." Cell. Link
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- 4. EP300 EP300 lysine acetyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. EP300 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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